molecular formula C14H14FN3O3S2 B2473784 (E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1173423-76-1

(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2473784
CAS No.: 1173423-76-1
M. Wt: 355.4
InChI Key: GEHRQDGHAMTKDG-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide” is a benzothiazole-based acetamide derivative characterized by a fluorine substituent at the 6-position of the benzothiazole ring, a propargyl (prop-2-yn-1-yl) group at the 3-position, and an N-methylmethylsulfonamido side chain. The E-configuration of the imine group in the benzothiazol-2(3H)-ylidene moiety is critical for its stereoelectronic properties, influencing binding interactions with biological targets.

Properties

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3S2/c1-4-7-18-11-6-5-10(15)8-12(11)22-14(18)16-13(19)9-17(2)23(3,20)21/h1,5-6,8H,7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHRQDGHAMTKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC#C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a novel derivative of benzothiazole, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H16FN3O3S\text{C}_{14}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been investigated for its efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

The compound demonstrated a promising MIC against E. coli and S. aureus, indicating its potential as an antimicrobial agent .

Anticancer Properties

Benzothiazole derivatives are also known for their anticancer activities. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of the compound against human cancer cell lines (e.g., MCF-7 breast cancer cells), it exhibited an IC50 value of approximately 15 µg/mL, suggesting strong antiproliferative activity.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)
MCF-715
HeLa20
A54918

These results indicate that the compound could be a candidate for further development in cancer therapy due to its selective toxicity towards cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. Preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a complex structure that includes:

  • A benzo[d]thiazole moiety, which is known for its pharmacological properties.
  • A fluorine atom , which may enhance biological activity and lipophilicity.
  • A prop-2-ynyl group , contributing to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom may contribute to enhanced potency due to increased membrane permeability and binding affinity to microbial targets .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to (E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide have been evaluated for their efficacy against various cancer cell lines, including breast cancer (MCF7) and others. In vitro assays have demonstrated that modifications in the thiazole structure can lead to significant cytotoxic effects on cancer cells .

Case Studies

Several studies have documented the synthesis and evaluation of thiazole derivatives:

StudyCompoundActivityFindings
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobialShowed promising activity against Gram-positive bacteria
N-Aryl derivativesAnticancerSignificant inhibition of growth in MCF7 cell line
N-(3-Cyano-thiophen) derivativesAnti-inflammatoryIdentified as potential 5-lipoxygenase inhibitors

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Nitro/Trifluoromethyl at C6 : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinases), whereas nitro or trifluoromethyl groups in analogs (e.g., 6d ) improve metabolic stability and lipophilicity.
  • Propargyl Group at C3 : The propargyl moiety in the target compound may enhance reactivity for covalent binding or serve as a synthetic handle for further modifications, contrasting with ethyl or methyl groups in analogs .
  • Methylsulfonamido Side Chain: This group’s sulfonamide functionality is known to enhance solubility and hydrogen-bonding capacity compared to thioacetamide or phenylacetamide side chains in analogs .

Computational and Pharmacokinetic Predictions

  • Molecular Docking : utilized docking to validate VEGFR-2 binding, a strategy applicable to the target compound to predict interactions with kinases or antimicrobial targets .
  • ADME Properties : The fluorine atom and methylsulfonamido group may improve oral bioavailability compared to nitro-containing analogs, which often exhibit higher metabolic clearance .

Research Findings and Implications

The target compound’s structural features position it as a promising candidate for kinase inhibition or antimicrobial applications. However, empirical validation is required to confirm hypotheses derived from analog studies. Key gaps include:

  • Direct evaluation of VEGFR-2 or antimicrobial target binding.
  • Comparative pharmacokinetic studies against nitro- or trifluoromethyl-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.